molecular formula C14H15N3O2 B13892465 3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid

3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B13892465
M. Wt: 257.29 g/mol
InChI Key: SVZOSNIYDNSUMW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid typically involves the alkylation or acylation of a secondary amine. This can be achieved by treating the precursor compound with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of glutaminyl cyclases, enzymes that play a crucial role in the survival and virulence of certain bacterial pathogens . By inhibiting these enzymes, the compound can disrupt essential biological pathways, leading to the death or reduced virulence of the pathogens.

Comparison with Similar Compounds

3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the benzyl group, which can enhance its binding affinity and specificity towards certain molecular targets.

Properties

IUPAC Name

3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(19)12-6-11-13(7-15-12)17(9-16-11)8-10-4-2-1-3-5-10/h1-5,9,12,15H,6-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZOSNIYDNSUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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